![molecular formula C10H18N2O3S B6340061 (2-Methanesulfonyl-1-pentyl-1H-imidazol-5-yl)methanol CAS No. 1221341-76-9](/img/structure/B6340061.png)
(2-Methanesulfonyl-1-pentyl-1H-imidazol-5-yl)methanol
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Overview
Description
“(2-Methanesulfonyl-1-pentyl-1H-imidazol-5-yl)methanol” is a chemical compound with the molecular formula C10H18N2O3S . It is also known as 1H-Imidazole-5-methanol, 2-(methylsulfonyl)-1-pentyl- .
Molecular Structure Analysis
The molecular weight of “(2-Methanesulfonyl-1-pentyl-1H-imidazol-5-yl)methanol” is 246.33 . The compound contains 10 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Drug Synthesis and Development
Imidazole derivatives are foundational structures in the synthesis of various drugs due to their biological relevance. The compound could serve as a key intermediate in the synthesis of new pharmacologically active molecules. Its methanol group may be involved in substitution reactions, while the methanesulfonyl moiety could act as a leaving group or be transformed into sulfonamides, which are found in many drug molecules .
Biological Activity Profiling
The imidazole ring is known for its presence in compounds with diverse biological activities. This includes antibacterial, antifungal, and antiviral properties. Research into (2-Methanesulfonyl-1-pentyl-1H-imidazol-5-yl)methanol could explore its potential as a lead compound for developing new treatments against infectious diseases .
Mechanism of Action
Target of Action
The primary targets of (2-Methanesulfonyl-1-pentyl-1H-imidazol-5-yl)methanol are currently unknown. This compound is a derivative of imidazole, a heterocyclic organic compound that is a part of many important biological molecules . Imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
These could include binding to specific receptors or enzymes, altering their function, and leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways, but the specific pathways affected by this compound would depend on its specific targets .
Result of Action
Based on the known activities of other imidazole derivatives, it could potentially have a variety of effects, such as anti-inflammatory, antitumor, or antimicrobial activities .
properties
IUPAC Name |
(2-methylsulfonyl-3-pentylimidazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S/c1-3-4-5-6-12-9(8-13)7-11-10(12)16(2,14)15/h7,13H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZJBZPSSIYVEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=CN=C1S(=O)(=O)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methanesulfonyl-1-pentyl-1H-imidazol-5-yl)methanol |
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